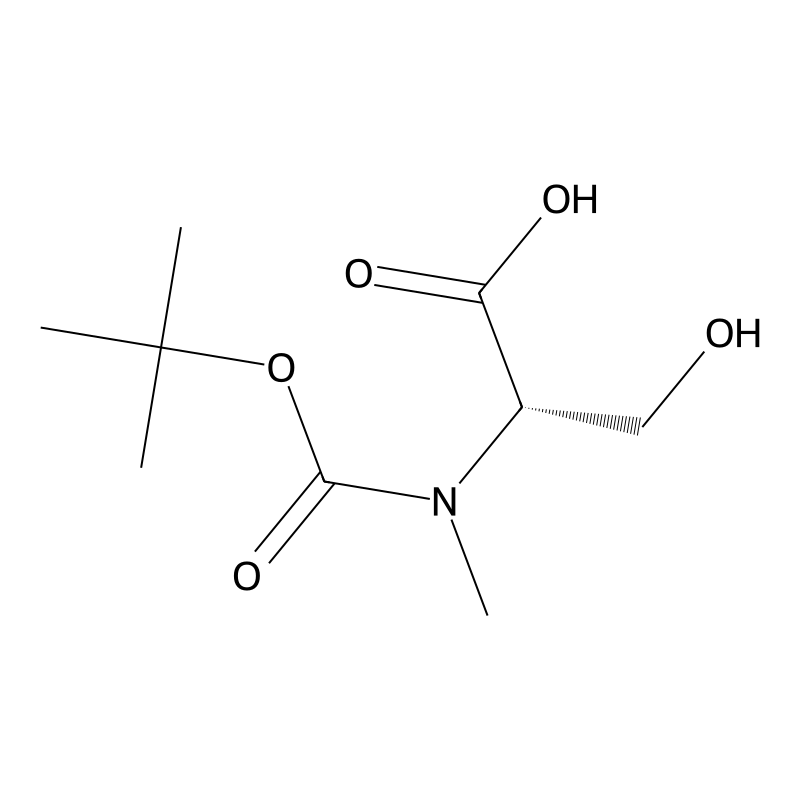

Boc-N-Me-Ser-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis Precursor

N-Boc-N-methyl-L-serine serves as a valuable building block in organic synthesis due to its functional groups. The presence of a protected amine group ("Boc" or tert-butoxycarbonyl) allows for selective modification and coupling reactions while the free hydroxyl group ("OH") facilitates further functionalization. This versatility makes N-Boc-N-methyl-L-serine a crucial component in the synthesis of various complex molecules, including:

- Peptides and peptidomimetics: These are molecules that mimic the structure and function of natural peptides, often used in drug discovery and development. N-Boc-N-methyl-L-serine can be incorporated into peptide sequences due to its L-stereochemistry, which is essential for biological activity [].

- Unnatural amino acids: These are amino acids not found in nature but can be incorporated into proteins to modify their properties. N-Boc-N-methyl-L-serine can be used as a starting material for the synthesis of various unnatural amino acids with unique functionalities [].

- Heterocyclic compounds: These are organic molecules containing a ring structure with at least one atom other than carbon. N-Boc-N-methyl-L-serine can be employed in the synthesis of specific heterocyclic compounds with potential applications in drug discovery [].

Pharmaceutical Development

- Novel antibiotics: The incorporation of N-Boc-N-methyl-L-serine into peptide structures may lead to the development of new antibiotics with improved efficacy against resistant bacterial strains [].

- Antiviral agents: Similar to antibiotics, N-Boc-N-methyl-L-serine could be used to design peptides with antiviral properties against specific viruses [].

Boc-N-Methyl-Serine Hydrochloride, commonly referred to as Boc-N-Me-Ser-OH, is an organic compound with the molecular formula . This compound is a derivative of L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group is methylated. The Boc group serves as a protective moiety that stabilizes the amino group, preventing unwanted side reactions during chemical synthesis. Boc-N-Me-Ser-OH is widely utilized in peptide synthesis and chemical modification due to its ability to selectively protect functional groups while allowing for further chemical transformations .

Boc-N-methyl-L-serine itself does not have a known mechanism of action in biological systems. However, the final product obtained after deprotection (N-methyl-L-serine) can have various functionalities depending on its incorporation into a larger molecule. N-methylation of L-serine can alter its interaction with other molecules and potentially influence its biological activity [].

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.

- Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

- Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry, particularly in the context of peptide synthesis.

The synthesis of Boc-N-Me-Ser-OH typically involves several key steps:

- Dissolution of L-serine: L-serine is dissolved in a sodium hydrogen carbonate solution.

- Addition of tert-butoxycarbonyl chloride: Tert-butoxycarbonyl chloride is added gradually over several hours to protect the amino group.

- Methylation: The reaction mixture is stirred under alkaline conditions to achieve methylation of the hydroxyl group.

This method ensures high yield and purity and is adaptable for industrial production where automated peptide synthesizers may be employed .

Boc-N-Me-Ser-OH has a wide range of applications across various fields:

- Peptide Synthesis: It functions as a protecting group during peptide synthesis, allowing selective reactions on other functional groups without interference from the amino group.

- Biological Research: It serves as a precursor in synthesizing biologically active peptides and proteins.

- Pharmaceutical Development: The compound is involved in creating peptide-based drugs targeting specific biological pathways.

- Industrial Use: It is utilized in producing biomedical polymers and other advanced materials .

While specific interaction studies focusing solely on Boc-N-Me-Ser-OH are scarce, it is known that amino acids and their derivatives often interact with various biomolecules. These interactions can influence enzyme activities and protein functions, particularly in enzymatic reactions involving serine residues. Further research could elucidate its precise molecular targets and mechanisms of action within biological systems.

Boc-N-Me-Ser-OH shares structural similarities with several other Boc-protected amino acids. Notable comparisons include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-L-serine methyl ester | Similar protective Boc group | L-serine without methylation at the amino group |

| Boc-2-methyl-L-serine | Contains an additional methyl group | Provides unique steric properties |

| Boc-N-methyl-L-alanine | Methylation at the amino group | Different backbone structure compared to serine |

Boc-N-Me-Ser-OH's uniqueness lies in its specific methylation at the hydroxyl group, which enhances stability and selectivity during

| Method | Reaction Time | Temperature (°C) | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Direct tert-Butoxycarbonyl Protection with di-tert-Butyl dicarbonate | 2-24 hours | Room temp - 40 | 80-95 | Excellent |

| Oxazolidinone Route | 1-4 hours + 2-6 hours | 70-100 | 60-85 | Good |

| Cesium Carbonate Alkylation | 4-12 hours | Room temp - 40 | 70-90 | Good |

| Solid-Phase Synthesis | 20-30 minutes per cycle | 20-90 | 95-99 per cycle | Limited |

| Solution-Phase Synthesis | 2-8 hours per step | 0-40 | 85-95 | Excellent |

Alternative Protecting Group Combinations

Alternative protecting group strategies provide enhanced flexibility in synthetic planning and enable orthogonal deprotection sequences that are essential for complex peptide synthesis [7] [14]. The development of protecting group combinations that allow selective removal under different conditions expands the synthetic toolbox available for constructing sophisticated peptide architectures [7] [48]. These strategies become particularly important when dealing with peptides containing multiple functional groups that require independent protection and deprotection cycles [14] [48].

Orthogonal Protection with Benzyl/tert-Butoxycarbonyl Systems

Orthogonal protection schemes utilizing benzyl and tert-butoxycarbonyl protecting groups represent a cornerstone strategy in modern peptide synthesis [6] [10]. The benzyl-tert-butoxycarbonyl system provides complementary stability profiles, with benzyl groups stable to acidic conditions but removable by hydrogenolysis, while tert-butoxycarbonyl groups resist basic and neutral conditions but cleave readily under acidic treatment [6] [27]. This orthogonality enables sequential deprotection without affecting other protected functionalities in the molecule [10] [14].

In serine chemistry, the combination of tert-butoxycarbonyl-serine-benzyl-OH demonstrates the practical application of this strategy [6]. The benzyl ether protection of the serine side chain remains intact during tert-butoxycarbonyl deprotection with trifluoroacetic acid, while subsequent hydrogenolysis with palladium on carbon selectively removes the benzyl group without affecting other functionalities [6] [10]. This selectivity is crucial for maintaining peptide integrity during multistep synthesis sequences [10].

The benzyl-tert-butoxycarbonyl strategy also facilitates the use of different cleavage conditions in solid-phase synthesis [6]. In solid-phase applications, hydrogen fluoride or trifluoromethanesulfonic acid simultaneously cleaves peptides from resins while removing benzyl ether protecting groups from serine residues [6]. This concurrent deprotection reduces the number of synthetic steps and minimizes exposure of sensitive peptides to harsh conditions [6] [10].

Cesium Carbonate-Catalyzed Alkylation Techniques

Cesium carbonate-catalyzed alkylation represents an efficient methodology for N-alkylation of carbamate-protected amino acids under mild conditions [11]. The unique properties of cesium carbonate as a base enable selective N-alkylation in the presence of tetrabutylammonium iodide and alkyl halides, providing high yields of mono-alkylated products [11]. The reaction proceeds smoothly at ambient temperatures in N,N-dimethylformamide, making it compatible with temperature-sensitive substrates [11].

The mechanism of cesium carbonate-catalyzed alkylation involves coordination of the cesium cation with the carbamate oxygen, which increases the nucleophilicity of the nitrogen center while maintaining selectivity for mono-alkylation [11]. This coordination effect distinguishes cesium carbonate from other carbonate bases and contributes to the exceptional selectivity observed in N-methylation reactions [11]. The use of tetrabutylammonium iodide as a phase-transfer catalyst facilitates efficient mixing between the solid base and organic reactants [11].

Substrate scope studies have demonstrated broad applicability of cesium carbonate-catalyzed alkylation across various carbamate derivatives [11]. Benzyl carbamates react efficiently with benzyl chloride to provide N,N-dibenzyl carbamates in high yields, while tert-butoxycarbonyl derivatives show similar reactivity patterns [11]. The mild reaction conditions preserve stereochemical integrity and minimize side reactions that can occur under more forcing conditions [11].

Industrial-Scale Production Optimization

Industrial-scale production of tert-butoxycarbonyl-N-methylserine-OH requires careful optimization of multiple parameters to achieve economically viable manufacturing processes [19] [42]. The transition from laboratory-scale synthesis to industrial production involves addressing challenges related to heat and mass transfer, reaction kinetics, safety considerations, and product purification [19] [42]. Successful scale-up demands comprehensive understanding of the physicochemical properties that govern reaction behavior at different scales [42].

Solvent Selection and Reaction Kinetics

Solvent selection plays a pivotal role in determining reaction kinetics, product yield, and environmental impact of industrial-scale synthesis [18] [21]. The choice of solvent affects multiple aspects of the reaction including substrate solubility, transition state stabilization, side reaction suppression, and product isolation [18]. Green chemistry principles increasingly drive solvent selection toward more environmentally benign alternatives that maintain synthetic efficiency while reducing environmental impact [18].

Table 3: Solvent Selection for tert-Butoxycarbonyl Protection Reactions

| Solvent | Reaction Rate | Selectivity | Environmental Impact | Cost | Recommended Use |

|---|---|---|---|---|---|

| N,N-Dimethylformamide | Fast | High | Poor | Moderate | General purpose |

| Tetrahydrofuran | Moderate | High | Moderate | High | Research scale |

| Acetonitrile | Fast | Very High | Good | Moderate | Industrial scale |

| Water/Tetrahydrofuran (1:1) | Slow | Moderate | Excellent | Low | Green chemistry |

| Dioxane | Moderate | High | Poor | High | Special cases |

| Dichloromethane | Slow | High | Poor | Low | Small scale |

Recent research has focused on identifying sustainable solvent mixtures that can replace traditional solvents like N,N-dimethylformamide in peptide synthesis [18]. Systematic evaluation of solvent properties including Hansen solubility parameters and Kamlet-Taft parameters has led to the development of anisole/dimethyl sulfoxide mixtures that provide comparable performance to N,N-dimethylformamide while offering improved environmental profiles [18]. These alternative solvents demonstrate excellent recyclability, with vacuum distillation recovering approximately 70% of the original solvent mixture for reuse [18].

Reaction kinetics studies have revealed the importance of temperature control in optimizing tert-butoxycarbonyl protection reactions [20]. The kinetics of tert-butoxycarbonyl cleavage exhibit second-order dependence on acid concentration, indicating that reaction rate optimization requires careful balance of acid concentration and temperature [20]. This kinetic behavior has implications for both protection and deprotection steps, influencing optimal conditions for forward and reverse reactions [20].

The implementation of high-temperature protocols has demonstrated significant advantages in reaction rate acceleration without compromising product quality [34]. Temperature elevation to 90°C reduces reaction times from hours to minutes while maintaining high conversion efficiency [34]. However, these conditions require careful monitoring to prevent side reactions such as aspartimide formation in aspartic acid-containing sequences [34].

Purification Challenges and Chromatographic Resolution

Purification of tert-butoxycarbonyl-N-methylserine-OH presents unique challenges related to its intermediate polarity and potential for hydrogen bonding interactions [15] [35]. The compound's physicochemical properties require carefully optimized chromatographic conditions to achieve high purity while maintaining acceptable recovery yields [15] [36]. Industrial-scale purification must balance purity requirements against economic considerations including solvent consumption, processing time, and equipment utilization [35].

Table 4: Purification Methods for tert-Butoxycarbonyl-N-Methylserine-OH

| Method | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability | Cost Effectiveness | Time Required |

|---|---|---|---|---|---|

| Column Chromatography (Silica) | 90-98 | 75-90 | Lab to pilot | Moderate | 2-4 hours |

| Ion Exchange Chromatography | 95-99 | 80-95 | Lab to industrial | High | 4-8 hours |

| Crystallization | 85-95 | 60-80 | Industrial | Excellent | 12-24 hours |

| High Performance Liquid Chromatography Purification | 99+ | 85-95 | Lab to pilot | Poor | 1-2 hours |

| Extraction | 70-85 | 85-95 | All scales | Excellent | 30 minutes |

Ion exchange chromatography has emerged as a particularly effective purification method for basic amino acid derivatives [35]. The use of weak acid cation exchange resins enables direct processing of culture broths containing microbial cells, eliminating the need for pre-treatment steps that can reduce overall yield [35]. This approach utilizes the pH-dependent binding affinity of basic amino acids to achieve efficient separation from impurities and cellular debris [35].

The development of continuous purification processes offers advantages for industrial-scale production [35]. Continuous ion exchange systems maintain steady-state operation with consistent product quality while reducing equipment requirements compared to batch processing [35]. These systems typically employ multiple columns operated in series or parallel configurations to ensure continuous product flow while maintaining purification efficiency [35].

Table 5: Scale-Up Parameters for Industrial Production

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors |

|---|---|---|---|---|

| Reactor Volume (L) | 0.1-5 | 50-500 | 5000-50000 | Heat transfer |

| Temperature Control (°C) | ±2 | ±1 | ±0.5 | Temperature uniformity |

| Pressure (atm) | 1 | 1-2 | 1-3 | Safety |

| Mixing Speed (rpm) | 200-500 | 100-300 | 50-150 | Mass transfer |

| Residence Time (hours) | 2-6 | 4-8 | 6-12 | Conversion efficiency |

| Throughput (kg/day) | 0.1-1 | 10-50 | 500-5000 | Product quality |

Crystallization represents the most cost-effective purification method for large-scale production, though it requires careful optimization of nucleation and growth conditions [35]. The development of seeded crystallization processes enables control over crystal size distribution and polymorphic form, which are critical for downstream processing and product stability [35]. Temperature cycling and controlled cooling rates help optimize crystal quality while maximizing recovery yields [35].